molecular formula C45H45N3O20S B593711 Btc AM CAS No. 176767-94-5

Btc AM

Cat. No. B593711
CAS RN: 176767-94-5
M. Wt: 979.9
InChI Key: JHWYIECNPLLVMW-UHFFFAOYSA-N
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Description

BTC AM is a cell-permeant coumarin benzothiazole-based Ca 2+ indicator . It exhibits a shift in excitation maximum from about 480 nm to 400 nm upon binding Ca 2+, which permits ratiometric measurements that are essentially independent of uneven dye loading cell thickness, photobleaching, and dye leakage . This compound has high selectivity for Ca 2+ and a Kd ∼7 µM enabling quantitation of high intracellular Ca 2+ levels .


Chemical Reactions Analysis

This compound is a low affinity calcium indicator. It has substantial calcium-independent fluorescence at all excitation wavelengths . As this compound enters cells, it is hydrolyzed by intracellular esterases to produce BTC .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 979.9 g/mol . It has a substantial calcium-independent fluorescence at all excitation wavelengths . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

  • Environmental Nanoparticle Transport

    "BTC" in this context refers to Breakthrough Curves in studies of nanoparticle transport in porous media, relevant in environmental sciences (Babakhani, Bridge, Doong, & Phenrat, 2017).

  • Cryptocurrency Market Research

    Here, "BTC" stands for Bitcoin, and the research focuses on the technical analysis of cryptocurrency markets, including price movement forecasting (Tarasov, 2022).

  • LCD Technology

    "BTC" is used in the context of Block Truncation Coding, a technique used in LCD overdrive to reduce frame memory usage (Wang & Chong, 2010).

  • Biological Threat Characterization (BTC)

    In this field, BTC research is essential for biosecurity and biodefense, focusing on laboratory research conducted for biological defense (Watson, Watson, Ackerman, & Gronvall, 2017).

  • Metal-Organic Frameworks (MOFs)

    "BTC" here refers to benzene-1,3,5-tricarboxylate, a component in MOFs like Cu-BTC, used for gas separation and purification (Wang et al., 2002).

  • Wind Turbine Technology

    In this context, "BTC" stands for Bend-Twist Coupling, a feature in wind turbine blades designed for load reduction (Campagnolo, Bottasso, & Bettini, 2014).

  • Image Compression

    "BTC" is also used in the field of digital image processing, referring to Absolute Moment Block Truncation Coding, a technique for image compression (Xiang, Hu, Yao, & Qin, 2019).

properties

IUPAC Name

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[3-(1,3-benzothiazol-2-yl)-7-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2-oxochromen-6-yl]oxyethoxy]-4-methylanilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H45N3O20S/c1-26-10-11-34(47(18-40(53)64-22-60-27(2)49)19-41(54)65-23-61-28(3)50)37(14-26)58-12-13-59-38-16-31-15-32(44-46-33-8-6-7-9-39(33)69-44)45(57)68-36(31)17-35(38)48(20-42(55)66-24-62-29(4)51)21-43(56)67-25-63-30(5)52/h6-11,14-17H,12-13,18-25H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWYIECNPLLVMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=C3C(=C2)C=C(C(=O)O3)C4=NC5=CC=CC=C5S4)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H45N3O20S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

979.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is the mechanism of action of Btc AM, and how does it enable the study of potassium channels?

A1: this compound (also known as 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester) is a fluorescent dye used to measure intracellular calcium levels. While not directly targeting potassium channels, this compound plays a crucial role in studying their activity. The FluxOR™ assay, described in one of the research papers [], utilizes this compound's sensitivity to thallium (Tl+) ions. When potassium channels open, Tl+ ions, used as a surrogate for potassium ions (K+), enter the cell. This influx of Tl+ enhances the fluorescence of this compound, providing a quantifiable readout of potassium channel activity. Therefore, this compound indirectly reports on potassium channel function by detecting changes in intracellular Tl+ concentration, which is directly linked to channel opening.

Q2: How does the sensitivity of this compound to thallium ions compare to other dyes used for similar applications, such as BTC-AM ester?

A2: Research indicates that this compound exhibits significantly higher sensitivity to thallium ions compared to BTC-AM ester []. Specifically, this compound demonstrates approximately tenfold greater sensitivity, requiring considerably lower thallium concentrations to generate a robust signal window. This enhanced sensitivity offers several advantages. Firstly, it allows for experiments to be conducted using physiological, normal-chloride saline solutions, which better mimic in vivo conditions. Secondly, the larger signal window improves the assay's signal-to-noise ratio, leading to more accurate and reliable measurements of potassium channel activity.

Q3: What types of potassium channels have been successfully studied using this compound in research?

A3: this compound has been successfully employed in studying various potassium channel subtypes. One study utilized this compound in the FluxOR™ assay to investigate Kv7.2 and 7.3 (KCNQ), Kir2.1, and Kv11.1 (hERG) potassium channels expressed in U2-OS cells using BacMam gene delivery []. The researchers effectively identified and characterized channel-specific inhibitory compounds for these potassium channels from a library. This highlights this compound's versatility and applicability in potassium channel research across different subtypes.

Q4: Are there alternative calcium indicators to this compound for neuronal free calcium measurements, and if so, how does this compound compare in terms of affinity?

A4: Yes, numerous calcium indicators exist, each possessing different affinities for calcium. This compound is characterized as a low-affinity calcium indicator []. This low affinity makes this compound suitable for detecting substantial calcium transients, such as those occurring during neuronal activity, while being less sensitive to smaller calcium fluctuations. Researchers often choose calcium indicators based on their specific experimental needs. Higher-affinity indicators are preferred when studying subtle calcium changes, while lower-affinity indicators, like this compound, are more appropriate for larger transients.

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